Cas no 2138174-90-8 (1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one)
![1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one structure](https://ja.kuujia.com/scimg/cas/2138174-90-8x500.png)
1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[5-(aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one
- EN300-703614
- 2138174-90-8
- 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one
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- インチ: 1S/C13H24N2O/c1-12(2,3)11(16)15-8-10-5-4-6-13(15,7-10)9-14/h10H,4-9,14H2,1-3H3
- InChIKey: QNYBRLCVAGJMNH-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)(C)C)N1CC2CCCC1(CN)C2
計算された属性
- せいみつぶんしりょう: 224.188863393g/mol
- どういたいしつりょう: 224.188863393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-703614-1.0g |
1-[5-(aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one |
2138174-90-8 | 1g |
$0.0 | 2023-06-07 |
1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one 関連文献
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1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-oneに関する追加情報
Introduction to 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one (CAS No. 2138174-90-8)
The compound 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one, identified by its CAS number 2138174-90-8, represents a significant advancement in the field of medicinal chemistry and pharmacology. This molecule, characterized by its intricate bicyclic structure and functional groups, has garnered attention for its potential applications in drug discovery and therapeutic development. The presence of an aminomethyl substituent and a bicyclo[3.2.1]octane core suggests unique stereochemical and electronic properties that may contribute to its biological activity.
Recent research in the domain of heterocyclic compounds has highlighted the importance of bicyclic scaffolds in designing novel pharmacophores. The bicyclo[3.2.1]octane framework, in particular, has been explored for its ability to mimic natural product structures and exhibit favorable pharmacokinetic profiles. The incorporation of an azabicyclo[3.2.1]octane moiety into the molecular structure of this compound introduces a nitrogen atom that can participate in hydrogen bonding interactions, potentially enhancing binding affinity to biological targets.
The aminomethyl group at the 5-position of the bicyclic system further expands the compound's chemical space, allowing for diverse modifications and functionalizations. This feature is particularly valuable in medicinal chemistry, where bioisosteric replacements and derivatization strategies are commonly employed to optimize drug-like properties such as solubility, metabolic stability, and target specificity. The combination of these structural elements makes 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one a promising candidate for further investigation.
In the context of current pharmaceutical research, there is a growing interest in developing small-molecule inhibitors that modulate enzyme activity through precise spatial and electronic interactions. The three-dimensional architecture of the bicyclo[3.2.1]octane core provides a rigid scaffold that can be fine-tuned to fit into enzyme active sites or receptor binding pockets with high selectivity. The presence of the aminomethyl group also offers opportunities for covalent bond formation or salt formation, which can improve drug delivery and pharmacological efficacy.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs by targeting disease-causing proteins or enzymes that have been challenging to modulate with existing therapies. For instance, studies have shown that azabicyclic derivatives can exhibit inhibitory effects on various kinases and proteases involved in cancer progression, inflammation, and neurodegenerative diseases. The unique structural features of 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one may enable it to interact with these targets in a manner distinct from conventional small-molecule drugs.
The synthesis of this compound involves multi-step organic transformations that highlight the synthetic prowess required to construct complex molecular architectures. Key steps include ring-closing metathesis to form the bicyclic core, followed by functional group interconversions to introduce the aminomethyl substituent and the ketone group at the 2-position of the side chain. Advances in catalytic methods have made it possible to achieve these transformations with high efficiency and selectivity, reducing both reaction times and environmental impact.
Evaluation of the compound's biological activity has revealed promising preliminary results in vitro and in vivo models. For example, initial assays have demonstrated inhibitory effects on specific enzymes associated with metabolic disorders or infectious diseases. These findings align with recent reports indicating that azabicyclic compounds can serve as effective scaffolds for developing novel therapeutics. Further studies are warranted to fully elucidate the mechanisms of action and explore potential clinical applications.
The development of new drug candidates is often hampered by challenges such as poor oral bioavailability or rapid metabolic clearance. However, the structural features of 1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one may mitigate these issues through enhanced lipophilicity or metabolic stability conferred by the bicyclic system and side chain modifications. Computational modeling techniques have been instrumental in predicting these properties early in the drug discovery process, allowing for rapid optimization cycles.
Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating laboratory findings into clinical reality. The versatility of this compound as a starting point for drug development underscores its importance as a building block for future therapeutic agents. By leveraging synthetic chemistry innovations and interdisciplinary approaches, scientists can harness its potential to address complex diseases more effectively.
In conclusion,1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one (CAS No., 2138174-90-8) represents a significant contribution to modern medicinal chemistry due to its unique structural features and promising biological activities。 Its development reflects ongoing advancements in synthetic methodologies and pharmacological research aimed at creating safer、 more effective treatments for human diseases。 As investigations continue,this compound is poised to play a crucial role in shaping future therapeutic strategies。
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